Physicochemical properties of Omeprazole Acid Methyl Ester Sulfide
Physicochemical properties of Omeprazole Acid Methyl Ester Sulfide
An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Acid Methyl Ester Sulfide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9), a significant related substance to the proton pump inhibitor, Omeprazole. As a crucial molecule in the landscape of pharmaceutical development and quality control, understanding its characteristics is paramount. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical identity, solubility, thermal behavior, and analytical profile. We delve into the causality behind experimental choices, present detailed methodologies for characterization, and contextualize the data with insights from closely related compounds, such as Omeprazole and its primary sulfide intermediate. The guide integrates quantitative data in structured tables and visualizes complex workflows and pathways using Graphviz diagrams, ensuring both scientific rigor and practical applicability.
Introduction: Contextualizing a Key Related Substance
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] The synthesis and stability of such a complex heterocyclic molecule invariably involve the formation of intermediates, degradation products, and other related substances. The rigorous identification and characterization of these substances are not merely regulatory hurdles; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product.
Omeprazole Sulfide (also known as Pyrmetazole) is the direct synthetic precursor to Omeprazole, formed by coupling the benzimidazole and pyridine rings via a thioether linkage.[3] Its subsequent oxidation yields Omeprazole. Omeprazole Acid Methyl Ester Sulfide represents a specific derivative within this family of related substances. Its distinct structure, featuring a methyl ester group, imparts unique physicochemical properties that can influence its behavior during synthesis, formulation, and analytical testing. This guide serves as a foundational resource for understanding and controlling this specific molecule.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's structure is the cornerstone of all physicochemical analysis. It dictates everything from solubility and reactivity to its interaction with analytical systems.
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Chemical Name: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-1-carboxylic acid, methyl ester
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CAS Number: 120003-82-9[4]
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Molecular Formula: C₁₈H₁₉N₃O₄S[4]
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Molecular Weight: 373.43 g/mol [4]
The structure combines the core thioether backbone of Omeprazole Sulfide with a methyl carboxylate group on one of the benzimidazole nitrogens. This addition significantly alters the molecule's polarity, hydrogen bonding capability, and potential metabolic pathways compared to its parent sulfide.
Caption: Molecular Structure of Omeprazole Acid Methyl Ester Sulfide.
Core Physicochemical Properties
The behavior of a pharmaceutical substance is governed by a core set of physicochemical properties. This section details these properties, the rationale for their importance, and the methodologies for their determination. Due to the limited publicly available data for this specific ester derivative, data for the closely related and well-characterized Omeprazole Sulfide is provided as a scientifically grounded proxy for expected behavior.
Solubility
Causality & Significance: Solubility is a critical determinant of a drug substance's bioavailability and its amenability to formulation. For a related substance, its solubility profile dictates how it will behave during purification processes (e.g., crystallization) and whether it will co-isolate with the active pharmaceutical ingredient (API). Poor aqueous solubility can also complicate the preparation of stock solutions for analytical testing.
Quantitative Data: The following table summarizes the solubility of the parent compound, Omeprazole Sulfide, in various common laboratory solvents. It is anticipated that Omeprazole Acid Methyl Ester Sulfide will exhibit a similar profile, likely with enhanced solubility in moderately polar organic solvents due to the ester group and reduced solubility in aqueous media.
| Solvent | Solubility of Omeprazole Sulfide | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [5] |
| Dimethylformamide (DMF) | 30 mg/mL | [5] |
| Ethanol | 25 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL (in 1:1 DMF:PBS) | [5] |
| Water | Practically Insoluble | [6] |
Experimental Protocol: Gravimetric Solubility Determination
This method provides a reliable, direct measure of solubility and is considered a gold-standard technique.
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Preparation: Add an excess amount of Omeprazole Acid Methyl Ester Sulfide to a known volume of the selected solvent in a sealed vial.
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Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is ideal.
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Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
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Quantification: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
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Calculation: Weigh the container with the dried residue. The mass of the residue corresponds to the amount of solute dissolved in the sampled volume, from which the solubility (e.g., in mg/mL) is calculated.
Caption: Workflow for Gravimetric Solubility Determination.
Melting Point
Causality & Significance: The melting point is a fundamental thermal property used for identification and as a primary indicator of purity. A sharp and defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range.
Reference Data:
The melting point of Omeprazole Acid Methyl Ester Sulfide is expected to differ from these values due to its unique crystal lattice energy.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
While capillary methods are common, DSC offers superior accuracy, providing information on melting onset, peak, and associated enthalpy.
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Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
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Sealing: Hermetically seal the pan to prevent sublimation. Create a pinhole in the lid to allow for the release of any trapped volatiles.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen purge (e.g., 40 mL/min).[7]
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Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.
Acid Dissociation Constant (pKa)
Causality & Significance: The pKa value defines the pH at which a molecule is 50% ionized. For a substance like Omeprazole and its derivatives, which contain basic nitrogen atoms on the benzimidazole and pyridine rings, the pKa governs their charge state in different physiological environments.[8] This profoundly impacts absorption, distribution, and interaction with cellular targets. The addition of the methyl ester group is not expected to add a new ionizable center in the typical physiological pH range.
Experimental Protocol: UV-Spectrophotometric Titration
This method leverages the fact that the ionized and non-ionized forms of a molecule often have different UV absorbance spectra.
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Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
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Solution Preparation: Prepare a stock solution of Omeprazole Acid Methyl Ester Sulfide in a suitable solvent (e.g., methanol). Dilute an aliquot of the stock solution into each buffer to a constant final concentration.
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Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for the sample in each buffer.
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Data Analysis: Plot the absorbance at a selected wavelength (where the change between ionized and non-ionized forms is maximal) against the pH of the buffer. The pKa is determined by fitting the resulting sigmoidal curve or identifying the pH at the inflection point.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of any pharmaceutical substance.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality & Significance: RP-HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of the API from its related substances. The choice of stationary phase (e.g., C18), mobile phase composition, and detector settings are optimized to achieve baseline separation of all components, allowing for accurate purity assessment.
Exemplary Protocol: Purity Determination by RP-HPLC
This method is based on established protocols for Omeprazole and its impurities.[]
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Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 7.5 with phosphoric acid.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30-32 min: 80% to 20% B
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32-40 min: 20% B (equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 302 nm.[10]
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Caption: Standard Experimental Workflow for RP-HPLC Analysis.
Mass Spectrometry (MS)
Causality & Significance: MS provides unambiguous confirmation of molecular weight and offers structural insights through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities and degradation products.
Key Data & Expected Fragments:
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Monoisotopic Mass: 373.1147 g/mol .
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Primary Fragmentation Sites: The thioether linkage is a common site of cleavage. The ester group can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition from the accurate mass measurement.[11]
Stability and Degradation Profile
Causality & Significance: Omeprazole is notoriously labile in acidic environments, where it undergoes a complex acid-catalyzed rearrangement to form a reactive sulfenamide intermediate that inhibits the proton pump.[12] Its sulfide and ester derivatives are also susceptible to degradation under various stress conditions (acid, base, oxidation, light, heat), which must be understood to define appropriate storage conditions and shelf-life.
Potential Degradation Pathways:
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Acidic Hydrolysis: The ester group is susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid and methanol. The core molecule may also undergo rearrangements similar to Omeprazole.
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Alkaline Hydrolysis: Under basic conditions, saponification of the methyl ester group is the most probable degradation pathway.
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Oxidation: The thioether (sulfide) linkage is readily oxidized to the corresponding sulfoxide (the Omeprazole equivalent) and further to the sulfone. This is a primary degradation pathway and also the key synthetic step to produce the API.[13]
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Photodegradation: Exposure to UV light can induce complex degradation, often involving radical mechanisms.
Caption: Potential Degradation Pathways for Omeprazole Acid Methyl Ester Sulfide.
Conclusion
Omeprazole Acid Methyl Ester Sulfide is a structurally distinct related substance of Omeprazole whose physicochemical properties are critical to control during drug development. This guide has established its chemical identity and provided a framework for its characterization. By leveraging data from the parent Omeprazole Sulfide and employing standard analytical protocols, researchers can effectively determine its solubility, thermal characteristics, and chromatographic profile. A thorough understanding of its stability, particularly its susceptibility to hydrolysis and oxidation, is essential for developing robust manufacturing processes and analytical methods, ultimately ensuring the quality and safety of Omeprazole-based medicines.
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